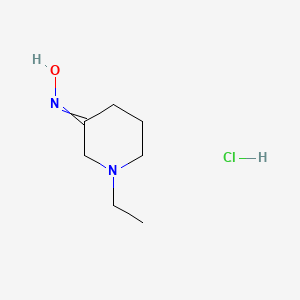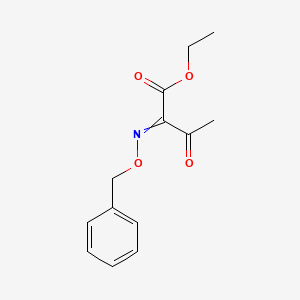
4-(3-(Trifluorometoxi)fenil)piperidina
Descripción general
Descripción
“4-(3-(Trifluoromethoxy)phenyl)piperidine” is a chemical compound with the molecular formula C12H14F3NO . It has a molecular weight of 245.24 . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is typically in liquid form . It has a molecular weight of 245.24 . It should be stored at room temperature .
Mecanismo De Acción
The mechanism of action of 4-(3-(Trifluoromethoxy)phenyl)piperidine is not well understood. However, it is believed to act as a dopamine transporter inhibitor, which may be responsible for its potential therapeutic effects. Dopamine is a neurotransmitter that plays a crucial role in the regulation of various physiological processes, including movement, mood, and motivation. Inhibition of the dopamine transporter may increase the levels of dopamine in the brain, which may have therapeutic effects.
Biochemical and Physiological Effects:
4-(3-(Trifluoromethoxy)phenyl)piperidine has been shown to have various biochemical and physiological effects. In animal studies, 4-(3-(Trifluoromethoxy)phenyl)piperidine has been shown to increase dopamine levels in the brain, which may have therapeutic effects. 4-(3-(Trifluoromethoxy)phenyl)piperidine has also been shown to have analgesic effects, reducing pain in animal models. 4-(3-(Trifluoromethoxy)phenyl)piperidine has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-(3-(Trifluoromethoxy)phenyl)piperidine is its versatility as a building block in the synthesis of various compounds. 4-(3-(Trifluoromethoxy)phenyl)piperidine can be used to synthesize a wide range of compounds with potential therapeutic applications. However, one of the limitations of 4-(3-(Trifluoromethoxy)phenyl)piperidine is its potential toxicity. 4-(3-(Trifluoromethoxy)phenyl)piperidine has been shown to be toxic to cells in vitro at high concentrations. Therefore, caution should be exercised when working with 4-(3-(Trifluoromethoxy)phenyl)piperidine in the laboratory.
Direcciones Futuras
There are several future directions for research on 4-(3-(Trifluoromethoxy)phenyl)piperidine. One area of research is in the development of new drugs using 4-(3-(Trifluoromethoxy)phenyl)piperidine as a building block. 4-(3-(Trifluoromethoxy)phenyl)piperidine has been used in the synthesis of various compounds with potential therapeutic applications, and further research in this area may lead to the development of new drugs for the treatment of various diseases. Another area of research is in the study of the mechanism of action of 4-(3-(Trifluoromethoxy)phenyl)piperidine. The exact mechanism of action of 4-(3-(Trifluoromethoxy)phenyl)piperidine is not well understood, and further research in this area may provide insights into its potential therapeutic effects. Finally, research on the toxicity of 4-(3-(Trifluoromethoxy)phenyl)piperidine is necessary to ensure its safe use in laboratory experiments and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Dispositivos Electrocrómicos
4-(3-(Trifluorometoxi)fenil)piperidina: los derivados, específicamente los poliditienílpirroles que contienen el grupo fenilo trifluorometoxi, se han estudiado por su potencial como materiales anódicos en dispositivos electrocrómicos (ECD). Estos materiales pueden cambiar de color al aplicar un potencial eléctrico, lo que los hace adecuados para aplicaciones como espejos de atenuación automática, ventanas inteligentes y dispositivos de almacenamiento de energía . El grupo trifluorometoxi contribuye a la reducción de los niveles de energía HOMO y LUMO, lo cual es beneficioso para el rendimiento electrocrómico.
Aplicaciones Farmacéuticas
El grupo trifluorometilo, un componente de This compound, está presente en muchos medicamentos aprobados por la FDA. Este grupo es conocido por mejorar la actividad biológica y la estabilidad metabólica de los compuestos farmacéuticos. En los últimos 20 años, la FDA ha aprobado varios medicamentos que contienen el grupo trifluorometilo, lo que indica la importancia de este grupo en el diseño de medicamentos .
Investigación Agroquímica
Las trifluorometilpiridinas, que comparten un motivo estructural con This compound, se utilizan en la investigación agroquímica. Sirven como intermediarios clave en la síntesis de pesticidas y herbicidas, proporcionando una mayor actividad biológica y estabilidad ambiental .
Safety and Hazards
Safety information for this compound indicates that it may cause skin irritation (H315), eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; washing thoroughly after handling; and using protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYMHDWKGWKPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696065 | |
| Record name | 4-[3-(Trifluoromethoxy)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924275-17-2 | |
| Record name | 4-[3-(Trifluoromethoxy)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(trifluoromethoxy)phenyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















